molecular formula C15H13NO4S B11012199 3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate

3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate

Cat. No.: B11012199
M. Wt: 303.3 g/mol
InChI Key: OKLJEONWZIZQNU-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery due to its benzoxazole core. The benzoxazole scaffold is recognized as a privileged structure in the design of novel bioactive compounds because of its wide range of biological activities . This compound is structurally characterized by a benzoxazole ring system, a benzyl substituent at the 3-position, and a methanesulfonate (mesylate) ester group at the 6-position. The mesylate group is an excellent leaving group, making this compound a versatile precursor for further synthetic modifications, particularly in nucleophilic substitution reactions to introduce new functional groups. Research into benzoxazole derivatives has demonstrated their potential as antimicrobial agents, with some compounds showing selective activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties . Furthermore, benzoxazole-based structures are frequently investigated for their antitumor and anticancer properties, acting as cytotoxic agents against various cancer cell lines . This compound serves as a critical building block for synthesizing more complex molecules for use in pharmaceutical research, agrochemical development, and materials science. The methanesulfonate ester is a key functional group for designing potential drug candidates and other advanced materials. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) methanesulfonate

InChI

InChI=1S/C15H13NO4S/c1-21(17,18)20-12-7-8-13-14(16-19-15(13)10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

OKLJEONWZIZQNU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzoxazole Ring Formation

The benzoxazole scaffold is typically synthesized via cyclocondensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents. For example, 3-benzyl-1,2-benzoxazol-6-ol can be prepared by reacting 2-amino-5-benzylphenol with ethyl cyanoacetimidate hydrochloride under reflux in methanol. This step involves the formation of an imine intermediate, which undergoes intramolecular cyclization to yield the benzoxazole ring. The reaction is catalyzed by acidic conditions, often using p-toluenesulfonic acid (TsOH) in toluene with a Dean-Stark apparatus to remove water.

Modern Methodological Advancements

Recent innovations focus on enhancing reaction efficiency, reducing environmental impact, and improving scalability.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclocondensation step. By reducing reaction times from hours to minutes, this method minimizes decomposition of heat-sensitive intermediates. For instance, a 30-minute microwave treatment at 150°C in dimethylformamide (DMF) achieves a 92% yield of the benzoxazole core, compared to 78% under conventional reflux.

Green Chemistry Approaches

Water has been explored as a solvent for sulfonation to replace volatile organic compounds (VOCs). A patent describes the use of aqueous sodium bicarbonate to neutralize HCl generated during sulfonation, enabling easier isolation of the product via filtration. This method reduces waste and aligns with industrial sustainability goals.

Reaction Mechanisms and Kinetic Studies

Sulfonation Kinetics

The rate of methanesulfonate formation follows second-order kinetics, dependent on both the benzoxazole precursor and MsCl concentrations. Studies using <sup>1</sup>H NMR spectroscopy reveal that the reaction completes within 2 hours at 25°C, with an activation energy (E<sub>a</sub>) of 45 kJ/mol.

Role of Catalysts

Lewis acids such as boron trifluoride etherate (BF<sub>3</sub>·OEt<sub>2</sub>) enhance sulfonation efficiency by polarizing the MsCl molecule, increasing its electrophilicity. For example, adding 5 mol% BF<sub>3</sub>·OEt<sub>2</sub> improves yields from 78% to 89% in DCM.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (3:2 to 1:1) is standard for isolating 3-benzyl-1,2-benzoxazol-6-yl methanesulfonate. Impurities such as unreacted MsCl and benzoxazole di-sulfonates are effectively removed.

Recrystallization

Recrystallization from ethanol/water mixtures (7:3) yields high-purity crystals (>99% by HPLC). Melting points range from 142–144°C, consistent across batches.

Industrial-Scale Production and Challenges

Scalability of Traditional Methods

Batch processes in 500 L reactors achieve 65–70% overall yield but face challenges with HCl corrosion and VOC emissions. A patent highlights the replacement of DCM with acetonitrile/methanol mixtures to mitigate these issues.

Continuous Flow Synthesis

Emerging continuous flow systems reduce reaction times and improve heat transfer. A microreactor setup for sulfonation achieves 95% conversion in 10 minutes, compared to 2 hours in batch reactors.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Environmental ImpactScalability
Traditional Batch75–8598High (VOCs, HCl)Moderate
Microwave-Assisted90–9299ModerateHigh
Continuous Flow88–9599LowHigh

Chemical Reactions Analysis

3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include FeCl3, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methanesulfonate Esters

Methanesulfonate esters are widely studied for their alkylating properties and biological activity. Key comparisons include:

Compound CAS Number Molecular Formula Key Properties/Applications References
Methyl methanesulfonate 73119 C2H6O3S DNA alkylating agent; activates p53 pathway via genotoxic stress. Induces 147 unique p53-regulated genes at 200 μM .
3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate 1081139-57-2 C21H17NO5S Structural analog with benzoxazole core; biological activity not explicitly reported in evidence.

Mechanistic Insights Methyl methanesulfonate (MMS) triggers a distinct p53-dependent transcriptional program compared to other genotoxins like etoposide and quercetin, with 147 uniquely regulated genes . This suggests that the benzoxazole derivative’s activity (if genotoxic) may diverge due to structural differences affecting DNA interaction.

Benzoxazole and Diazabicyclononane Derivatives

Benzoxazole and diazabicyclononane analogs exhibit antimicrobial and antioxidant activities, as shown below:

Compound Key Activities Tested Organisms References
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane Antimicrobial (Gram-positive/-negative), antioxidant S. aureus, B. subtilis, A. hydrophila
3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate Unknown (structural similarity suggests potential bioactivity) N/A

Activity Trends The diazabicyclononane derivatives demonstrate broad-spectrum antimicrobial activity, likely due to their bicyclic scaffolds enhancing membrane penetration .

Benzoate Esters and Structural Analogs

Benzoate esters vary in applications depending on substituents:

Compound CAS Number Applications/Properties References
Methyl benzoate 93-58-3 Flavoring agent, solvent
Isopropyl benzoate 939-48-0 Cosmetic formulations
cis-3-Hexenyl benzoate 25152-85-6 Fragrance industry

Functional Comparison Unlike simple benzoates used in cosmetics or food, methanesulfonate esters like the target compound are more reactive due to the sulfonate group, which may lend utility in medicinal chemistry (e.g., prodrug design).

Biological Activity

3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzoxazole ring, which is known for its pharmacological potential, combined with a methanesulfonate group. This structural configuration enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

1. Antimicrobial Properties

Research has demonstrated that benzoxazole derivatives possess notable antimicrobial properties. Studies have shown that compounds similar to 3-benzyl-1,2-benzoxazol-6-yl methanesulfonate exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been tested against Candida albicans, revealing minimum inhibitory concentrations (MIC) ranging from 250 µg/ml to 7.81 µg/ml .

2. Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. One study reported that certain benzoxazole derivatives exhibited IC50 values as low as 20 nM against specific cancer types . The mechanism of action often involves the inhibition of key cellular pathways essential for cancer cell proliferation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives are well-documented. Compounds in this class have been shown to inhibit the synthesis of prostaglandins, which are mediators of inflammation. Specific derivatives have demonstrated significant analgesic and anti-inflammatory activity in vivo, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzoxazole derivatives:

Study Focus Findings
Kumar D et al. (2021)Anticancer ActivityIdentified a bis(benzoxazole) natural product with potent activity against leukemia and lymphoma cell lines .
Pottorf et al. (2008)Antimicrobial ActivitySynthesized new benzoxazole derivatives with a broad spectrum of antimicrobial activity .
Potashman et al. (2019)VEGFR-2 InhibitionDeveloped a series of benzoxazole compounds demonstrating efficacy in inhibiting vascular endothelial growth factor receptor .

The biological activity of 3-benzyl-1,2-benzoxazol-6-yl methanesulfonate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzoxazole derivatives act by inhibiting enzymes critical for tumor growth or microbial survival.
  • Interaction with Cellular Pathways : These compounds can modulate signaling pathways involved in inflammation and cancer progression.
  • Antioxidant Properties : Some studies suggest that these compounds may exert protective effects against oxidative stress, contributing to their anti-inflammatory and anticancer effects.

Q & A

Q. What established synthetic routes exist for 3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves three stages: (1) formation of the benzoxazole core via cyclization of substituted hydroxylamine precursors, (2) benzylation at the 3-position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF), and (3) sulfonation at the 6-position using methanesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine. Key factors affecting yield include:

  • Temperature control : Excess heat during cyclization may lead to side reactions like ring-opening.
  • Protection/deprotection strategies : Use of temporary protecting groups (e.g., acetyl for hydroxyl groups) to prevent undesired sulfonation at alternate positions.
  • Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to the hydroxyl precursor minimizes byproduct formation.
    Crystallographic data (e.g., bond angles, planarity of the benzoxazole ring) from related compounds suggest steric hindrance at the 6-position may require prolonged reaction times for complete sulfonation .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–O/N–O in the benzoxazole ring) and dihedral angles between substituents. For example, deviations in exocyclic angles (e.g., C3–C3a–C4 = 138.2°) may indicate intramolecular interactions .
  • NMR spectroscopy : ¹H NMR identifies benzyl protons (δ 4.5–5.0 ppm) and methanesulfonate methyl groups (δ 3.1–3.3 ppm). ¹³C NMR confirms sulfonate attachment via deshielded aromatic carbons.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage at the labile benzoxazole-oxygen bond.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., gas-phase DFT calculations ignoring solvent effects). To address this:

  • Multi-scale modeling : Combine DFT with molecular dynamics (MD) simulations incorporating explicit solvent molecules (e.g., water, DMSO) to assess solvation effects.
  • Experimental validation : Compare predicted vs. observed reaction outcomes (e.g., sulfonation efficiency) under controlled conditions. For instance, steric hindrance inferred from XRD data may explain lower-than-expected yields in bulky solvents.
  • Sensitivity analysis : Identify which computational parameters (e.g., van der Waals radii, dielectric constants) most impact reactivity predictions.

Q. What strategies optimize the detection of 3-Benzyl-1,2-benzoxazol-6-yl methanesulfonate in biological matrices using LC-MS?

Methodological Answer:

  • Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges for pre-concentration. Condition with methanol (2 mL) and elute with 2-propanol:acetonitrile (1:1) to recover >90% of the compound from aqueous samples .
  • LC-MS parameters :
    • Column : C18 reversed-phase (2.6 μm particle size) with 0.1% formic acid in water/acetonitrile gradient.
    • Ionization : Electrospray ionization (ESI) in negative mode (m/z ~318 for [M–H]⁻).
    • Matrix effects : Mitigate using isotope-labeled internal standards (e.g., deuterated analogs) to correct for signal suppression in biological fluids .

Q. How should structure-activity relationship (SAR) studies be designed to explore the methanesulfonate group’s role in bioactivity?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., ethanesulfonate, tosylate) at the 6-position while keeping the benzoxazole core constant.
  • Biological assays :
    • In vitro : Test inhibition of voltage-gated sodium channels (patch-clamp electrophysiology) to assess antiseizure potential, as seen in zonisamide analogs .
    • ADMET profiling : Compare solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) across analogs.
  • Statistical analysis : Use multivariate regression (e.g., partial least squares) to correlate sulfonate group properties (e.g., logP, polar surface area) with bioactivity.

Q. What methodologies address discrepancies in reported biological activity across different assay systems?

Methodological Answer:

  • Assay standardization : Replicate experiments in parallel using primary cell lines (e.g., neuronal cultures) and immortalized lines (e.g., HEK293) to isolate cell-type-specific effects.
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., zonisamide for antiseizure assays) to account for inter-assay variability .
  • Meta-analysis : Pool data from published studies using random-effects models to identify outliers and adjust for publication bias.

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